
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “benzyl” in its name. The “4-Bromobenzyl” suggests a bromine atom attached to the benzyl group. The “amino” indicates the presence of an amine group (-NH2), and “2-oxoethyl” suggests a ketone group adjacent to an ethyl group. The “2-methoxybenzoate” part implies a benzoate group with a methoxy group (-OCH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl group, the introduction of the bromine atom, and the attachment of the amine, ketone, and methoxy groups. The exact process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the benzene ring. The bromine would likely be attached directly to the ring due to the “4-Bromobenzyl” designation. The amine and ketone groups would be attached to the second carbon atom, and the methoxy group would be attached to the benzoate group .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the bromine atom might be replaced via a nucleophilic substitution reaction. The ketone group could undergo reactions typical of carbonyl groups, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanines, which are closely related to the compound of interest, highlighted their potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Drug Intermediates
The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid showcases the role of similar compounds in synthesizing drug intermediates. This process involves multiple steps, including methylation, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and oxidation, demonstrating the compound's utility in complex organic synthesis pathways (Wang Yu, 2008).
Anticancer Compound Synthesis
Another study involved the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. This research underscores the potential of structurally similar compounds in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Catalysis and Synthetic Chemistry
Research on a novel mixed-ligand Cu(II) Schiff base complex derived from a similar compound demonstrates its application in catalysis and synthetic chemistry. The complex was used to catalyze the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting the compound's role in facilitating chemical reactions (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Antimicrobial Activity
A study on the synthesis, characterization, and antimicrobial activities of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which share structural similarities with the compound of interest, demonstrated their antimicrobial potential against various bacterial and fungal strains. This underscores the compound's relevance in developing new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Mecanismo De Acción
Safety and Hazards
As with any chemical, handling “2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound. For example, if the compound is volatile, inhalation might be a risk. If it’s reactive, it might pose a risk of chemical burns .
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCVUJMFJJGUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

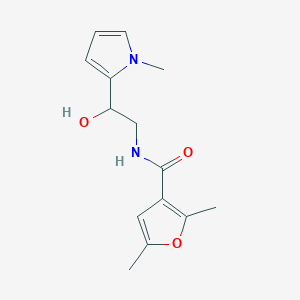
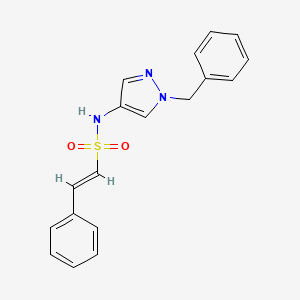
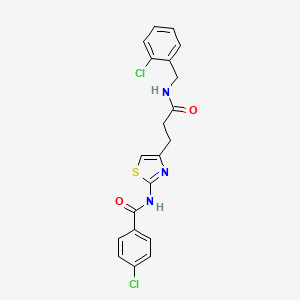
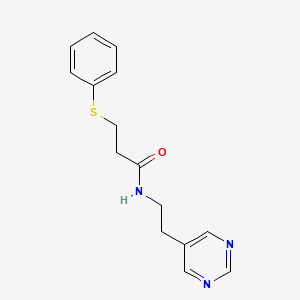
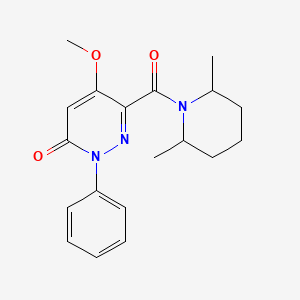
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)
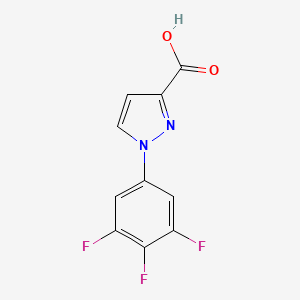
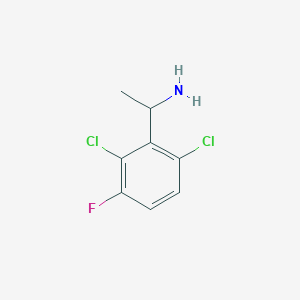

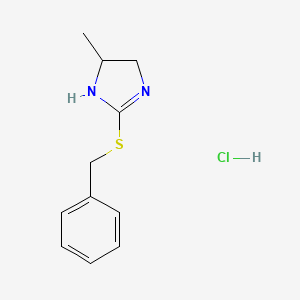
![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2801491.png)

![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)